molecular formula C13H17N3 B13972917 3-(Piperidin-3-yl)-3,4-dihydroquinazoline

3-(Piperidin-3-yl)-3,4-dihydroquinazoline

Cat. No.: B13972917
M. Wt: 215.29 g/mol
InChI Key: HMIMBFCKNCOGTD-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)-3,4-dihydroquinazoline is a heterocyclic compound that features both a piperidine ring and a quinazoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the piperidine and quinazoline moieties in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a piperidine derivative with a quinazoline precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)-3,4-dihydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline and dihydroquinazoline derivatives, which may exhibit different pharmacological properties .

Scientific Research Applications

3-(Piperidin-3-yl)-3,4-dihydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)-3,4-dihydroquinazoline involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-3-yl)-quinazoline: Lacks the dihydro moiety but shares the piperidine and quinazoline rings.

    3,4-Dihydroquinazoline: Lacks the piperidine ring but contains the dihydroquinazoline structure.

Uniqueness

3-(Piperidin-3-yl)-3,4-dihydroquinazoline is unique due to the presence of both the piperidine and dihydroquinazoline moieties. This dual structure may confer distinct pharmacological properties compared to compounds containing only one of these rings .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-piperidin-3-yl-4H-quinazoline

InChI

InChI=1S/C13H17N3/c1-2-6-13-11(4-1)9-16(10-15-13)12-5-3-7-14-8-12/h1-2,4,6,10,12,14H,3,5,7-9H2

InChI Key

HMIMBFCKNCOGTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3N=C2

Origin of Product

United States

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